N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c24-20(16-6-5-13-3-1-2-4-14(13)9-16)23-21-22-17(11-27-21)15-7-8-18-19(10-15)26-12-25-18/h5-11H,1-4,12H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKDKUDTEKBAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the benzo[d][1,3]dioxole group and the tetrahydronaphthalene moiety. The final step usually involves the formation of the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodioxole-Thiazole Derivatives
Compounds 83 , 84 , and 85 () share the benzodioxole-thiazole core but differ in substituents:
- 83 : Includes a 2-methoxyphenyl group and trifluoromethoxybenzoyl on the thiazole.
- 84 : Features a 4-hydroxyphenyl group and 4-methoxybenzoyl.
- 85 : Substituted with 4-hydroxyphenyl and trifluoromethoxybenzoyl.
Key Differences :
- The trifluoromethoxy group in 83 and 85 enhances electron-withdrawing effects compared to methoxy or hydroxy groups in 84 , influencing reactivity and binding affinity.
- The cyclopropane-carboxamide linker in these compounds contrasts with the tetrahydronaphthalene-carboxamide in the target compound, affecting conformational flexibility and lipophilicity .
Thiazolidinone and Thiadiazole Derivatives
- Compound 6m (): Contains a thioxothiazolidinone ring and quinazolinone moiety.
- Compounds 6, 8a–d (): Thiadiazole derivatives with isoxazole or pyridinyl substituents. For example, 8a incorporates acetyl and methyl groups on a pyridine ring, while 8c includes a phenyl-nicotinic ester. These structures exhibit distinct electronic profiles due to carbonyl groups (IR: 1605–1719 cm⁻¹) and varied aromatic systems .
Tetrahydronaphthalene and Dioxine Analogues
- Compound in : Features a 5,6-dihydro-1,4-dioxine-2-carboxamide instead of benzodioxole.
Table 1: Substituent and Core Structure Comparison
Table 2: Spectral Data and Physical Properties
Critical Analysis of Structural Impact on Properties
- Synthetic Accessibility : The target compound’s synthesis may require multi-step coupling, similar to 83–85 , where yields range from 26–80% depending on substituent complexity .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- Thiazole ring : Contributing to its biological activity.
- Benzodioxole moiety : Known for its pharmacological properties.
- Tetrahydronaphthalene backbone : Enhancing the compound's structural stability.
The molecular formula of this compound is , with a molecular weight of approximately 348.44 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the thiazole derivative.
- Coupling with the benzodioxole component.
- Final assembly with the tetrahydronaphthalene moiety.
Purification methods such as recrystallization and chromatography are often employed to obtain the compound in pure form.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve:
- Inhibition of specific enzymes : These enzymes are crucial for cell cycle progression and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests reveal:
- Effective against Gram-positive and Gram-negative bacteria : It shows promising results against strains such as Staphylococcus aureus and Escherichia coli.
Antimalarial Activity
Recent studies have highlighted its potential as an antimalarial agent. The compound demonstrates low IC50 values in assays against Plasmodium falciparum, indicating potent activity.
Case Studies and Research Findings
Several studies have reported on the biological activities of similar compounds and their derivatives:
- Study on Thiazole Derivatives : A related study demonstrated that thiazole derivatives exhibit significant antitumor activity by targeting specific cellular pathways (Table 1) .
-
Antimicrobial Evaluations : Another research highlighted the broad-spectrum antimicrobial effects of compounds with similar structural features (Table 2) .
Compound Name MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli Compound C 500 1000 Compound D 250 No activity
Q & A
Q. What are the key steps and optimal conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the condensation of benzo[d][1,3]dioxole derivatives with thiazole intermediates. Critical steps include:
- Thiazole ring formation : Reacting 2-aminothiazole precursors with substituted aldehydes under reflux in ethanol or acetic acid .
- Carboxamide coupling : Using coupling agents like EDCI/HOBt or activating the carboxylic acid with thionyl chloride to form the amide bond .
- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures ensures >95% purity. Reaction monitoring via TLC or HPLC is essential at each stage .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Standard characterization includes:
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening often includes:
- Enzyme inhibition assays : Targeting kinases or proteases, using fluorogenic substrates to measure IC values .
- Cell viability assays : MTT or SRB tests against cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
- Solubility profiling : Kinetic solubility in PBS/DMSO mixtures to guide in vitro testing .
Q. How do structural features like the tetrahydronaphthalene moiety influence solubility?
The tetrahydronaphthalene group enhances lipophilicity (logP ~3.5), reducing aqueous solubility. Strategies to improve bioavailability include:
- Salt formation with HCl or sodium citrate.
- Co-solvent systems (e.g., PEG-400/water) for in vivo studies .
Q. What are the reactivity patterns of the thiazole and carboxamide groups?
- Thiazole : Susceptible to electrophilic substitution at the 5-position; reacts with halogens or nitro groups under acidic conditions .
- Carboxamide : Hydrolyzes to carboxylic acid under strong acidic/basic conditions; stable in neutral buffers .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up production?
Key factors include:
- Catalyst screening : Pd/C or Ni catalysts for hydrogenation steps (e.g., tetrahydronaphthalene reduction) improve yields to >80% .
- Solvent optimization : Replacing DMF with acetonitrile reduces side reactions in carboxamide coupling .
- Statistical design : DOE (Design of Experiments) to identify critical parameters (e.g., temperature, pH) .
Q. What mechanistic insights explain its biological activity in kinase inhibition?
Computational and experimental studies suggest:
- ATP-binding pocket interaction : Molecular docking shows hydrogen bonding between the carboxamide and kinase hinge regions (e.g., EGFR T790M) .
- Allosteric modulation : The benzo[d][1,3]dioxole group stabilizes inactive kinase conformations, confirmed by X-ray crystallography .
Q. How can structure-activity relationships (SAR) guide derivative design?
SAR studies reveal:
- Thiazole substitution : Electron-withdrawing groups (e.g., -NO) at the 4-position enhance potency against PI3Kα by 10-fold .
- Tetrahydronaphthalene modification : Saturation of the naphthalene ring improves metabolic stability in microsomal assays .
Q. How should conflicting spectral data (e.g., NMR splitting patterns) be resolved?
Contradictions arise from dynamic processes (e.g., rotamerism). Solutions include:
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Rodent models : Subcutaneous xenografts in nude mice for tumor growth inhibition (dose: 50 mg/kg, oral) .
- Pharmacokinetic profiling : LC-MS/MS to measure plasma half-life (t ~4.2 hrs) and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
